molecular formula C16H19ClN2O2S B2440329 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate CAS No. 478065-56-4

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate

Cat. No.: B2440329
CAS No.: 478065-56-4
M. Wt: 338.85
InChI Key: OXZWTAGUDWOEAL-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate is a synthetic organic compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S/c1-9(2)18-16(20)21-11(4)14-10(3)19-15(22-14)12-5-7-13(17)8-6-12/h5-9,11H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZWTAGUDWOEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(C)OC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The thiazole core is synthesized via the Hantzsch thiazole synthesis, which involves cyclocondensation of α-haloketones with thioamides. For this compound:

  • α-Bromo-4-chlorophenylacetone reacts with thioacetamide in refluxing ethanol (16 h).

Reaction equation :
$$
\text{4-Cl-C}6\text{H}4\text{COCH}2\text{Br} + \text{CH}3\text{CSNH}_2 \xrightarrow{\text{EtOH, reflux}} \text{Thiazole intermediate} + \text{HBr}
$$

Optimization Data

Parameter Condition Yield (%) Source
Solvent Ethanol 78
Temperature Reflux (78°C) -
Catalyst None -
Alternative solvent Toluene 65

Key observations :

  • Ethanol outperforms toluene due to better solubility of intermediates.
  • Prolonged reflux (>20 h) reduces yield via decomposition.

Ethyl Group Installation via Nucleophilic Substitution

Alkylation Strategy

The ethyl spacer is introduced via SN2 reaction between the thiazole’s C5 bromide and ethanolamine derivatives.

Typical procedure :

  • 5-Bromo-2-(4-chlorophenyl)-4-methylthiazole reacts with 2-aminoethanol in DMF at 80°C for 12 h.
  • Protection of the amine with Boc anhydride (tert-butyl dicarbonate).

Reaction equation :
$$
\text{Thiazole-Br} + \text{HOCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{DMF, 80°C}} \text{Thiazole-CH}2\text{CH}_2\text{NHBoc}
$$

Yield Optimization

Base Solvent Temperature (°C) Yield (%)
Cs₂CO₃ DMF 80 72
K₂CO₃ DMF 80 68
Et₃N CH₂Cl₂ 40 55

Critical factor : Cs₂CO₃ provides superior yields due to enhanced nucleophilicity.

Carbamate Formation via Isocyanate Coupling

Reaction Design

The Boc-protected amine is deprotected (HCl/dioxane) and reacted with isopropyl isocyanate to form the carbamate.

Mechanism :

  • Deprotection :
    $$
    \text{Thiazole-CH}2\text{CH}2\text{NHBoc} \xrightarrow{\text{HCl/dioxane}} \text{Thiazole-CH}2\text{CH}2\text{NH}_2
    $$
  • Carbamation :
    $$
    \text{Thiazole-CH}2\text{CH}2\text{NH}_2 + \text{OCN-iPr} \rightarrow \text{Target compound}
    $$

Catalytic Screening

Catalyst Solvent Time (h) Yield (%)
None THF 24 45
DMAP CH₂Cl₂ 6 82
Et₃N DMF 4 88

Alternative Routes and Comparative Analysis

Palladium-Catalyzed Cross-Coupling

Patent US10351556B2 discloses a Suzuki-Miyaura coupling to install the 4-chlorophenyl group post-thiazole formation:

  • Reagents : Pd(OAc)₂, PPh₃, Cs₂CO₃ in DMF/H₂O.
  • Yield : 69% (vs. 78% for Hantzsch method).

One-Pot Thiazole-Carbamate Assembly

A telescoped process from WO2009057133A2 combines thiazole formation and carbamation in a single reactor:

  • Thiazole synthesis (ethanol, reflux).
  • In situ alkylation with chloroethyl isocyanate.
  • Overall yield : 61% (lower due to side reactions).

Purification and Characterization

Chromatographic Methods

  • Normal-phase SiO₂ : Hexane/EtOAc (3:1 → 1:1 gradient).
  • HPLC purity : >95% (C18, MeCN/H₂O + 0.1% TFA).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, Ar–Cl), 4.21 (q, 2H, OCH₂), 2.45 (s, 3H, CH₃-thiazole).
  • HRMS : m/z 339.09 [M+H]⁺ (calc. 339.08).

Industrial-Scale Considerations

Cost Analysis

Step Cost driver Mitigation strategy
Thiazole synthesis α-Bromoketone availability In situ bromination of acetophenone
Carbamation Isocyanate handling Use of stable carbamoyl chlorides

Environmental Impact

  • PMI (Process Mass Intensity) : 32 (solvent-intensive steps).
  • Alternatives : Microwave-assisted reactions reduce PMI to 19.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its thiazole moiety.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Thiazole derivatives have shown promise in inhibiting various enzymes and pathways involved in disease progression.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt biological processes in pests.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

    Pathways: It may inhibit the production of pro-inflammatory mediators like prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells by activating caspase pathways.

Comparison with Similar Compounds

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate can be compared with other thiazole derivatives:

  • Similar Compounds

    • 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-methylcarbamate
    • 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-ethylcarbamate
    • 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-propylcarbamate
  • Uniqueness: : The presence of the N-isopropylcarbamate group in this compound may confer unique biological activities and pharmacokinetic properties compared to other similar compounds. This structural variation can influence its solubility, stability, and interaction with biological targets.

Biological Activity

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Chemical Formula : C19H15Cl2NO2S
  • Molecular Weight : 392.3 g/mol
  • CAS Number : 866049-64-1
  • Boiling Point : Approximately 516.1 °C (predicted)
  • Density : 1.336 g/cm³ (predicted)
  • pKa : 1.90 (predicted)

The compound operates primarily through the inhibition of specific enzymatic pathways that are crucial for cellular signaling and proliferation. It is believed to interact with various protein kinases, which play a significant role in mediating cellular responses to growth factors and cytokines.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.

Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of the cell cycle, leading to inhibited proliferation and increased cell death in tumor cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

PathogenConcentration (µg/mL)Viability Reduction (%)
Staphylococcus aureus1085
Escherichia coli1078

Study 2: Anticancer Potential

In another study, Johnson et al. (2022) assessed the anticancer effects on MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.

Treatment Concentration (µM)Cell Viability (%)
0100
580
1060
1540

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be validated?

The compound’s synthesis typically involves Hantzsch thiazole ring formation followed by alkylation and carbamate coupling. Key steps include:

  • Thiazole core synthesis : Reacting 4-chloroacetophenone with thiourea under acidic conditions to form the thiazole ring .
  • Ethylamine side chain introduction : Alkylation with 2-bromoethylamine.
  • Carbamate formation : Coupling with isopropyl chloroformate.
    Validation : Purity is confirmed via HPLC (>95% purity) and structural verification via ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing its structural features?

  • NMR : Aromatic protons (δ 7.2–7.8 ppm) confirm the 4-chlorophenyl group, while methyl groups on the thiazole (δ 2.3–2.6 ppm) and isopropyl carbamate (δ 1.2–1.4 ppm) are diagnostic .
  • FT-IR : Carbamate C=O stretch (~1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .
  • X-ray crystallography : For absolute configuration determination, use SHELXL for refinement and ORTEP-3 for visualization (e.g., bond angles and torsional strain analysis) .

Q. How can researchers design initial biological activity assays for this compound?

  • Antimicrobial assays : Use in vitro broth microdilution (MIC values against S. aureus and E. coli) with positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Controls : Include solvent-only (DMSO) and reference compounds to validate assay conditions .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., bacterial dihydrofolate reductase). Focus on the thiazole and carbamate moieties as key pharmacophores .
  • Electrostatic potential maps : Generate via Multiwfn to identify nucleophilic/electrophilic regions influencing binding .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Meta-analysis : Compare IC₅₀/MIC values from independent studies; assess variables like cell line heterogeneity or assay protocols .
  • Dose-response replication : Repeat assays under standardized conditions (e.g., ATP-based viability assays for cytotoxicity) .
  • SAR studies : Modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate structure-activity relationships .

Q. How can crystallographic data improve mechanistic understanding of its reactivity?

  • Electron density analysis : Use SHELXL to refine X-ray data, identifying bond critical points (BCPs) for charge transfer analysis .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing and stability .

Methodological Challenges and Solutions

Q. Table 1: Key Analytical Techniques and Applications

TechniqueApplicationExample DataReference
X-ray crystallographyAbsolute configuration determinationC–C bond length: 1.54 Å
HRMSMolecular ion confirmation[M+H]⁺: 409.1234 (calc. 409.1236)
MultiwfnElectron localization function (ELF)ELF maxima at thiazole N and S

Q. Table 2: Common Synthetic Pitfalls and Optimization

StepChallengeSolutionReference
Thiazole formationLow yield due to side reactionsUse HCl/EtOH, 60°C, 12 hr
Carbamate couplingIsocyanate intermediate instabilitySlow addition at 0°C under N₂

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